molecular formula C24H26N4O4 B2937292 Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-42-9

Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2937292
CAS No.: 922095-42-9
M. Wt: 434.496
InChI Key: HNYMKYHTYCJNLC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of 4-methoxyphenylpiperazine with appropriate reagents to form the core structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding carboxylic acids, while reduction could yield reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity. It could be used to investigate its effects on various biological systems and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetate

  • 2-{[4-(4-methoxyphenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Ethyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetate

Uniqueness: Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its specific arrangement of functional groups and molecular framework may lead to different reactivity and interactions with biological targets.

This comprehensive overview provides a detailed insight into this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-32-24(30)23-21(17-22(29)28(25-23)19-7-5-4-6-8-19)27-15-13-26(14-16-27)18-9-11-20(31-2)12-10-18/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMKYHTYCJNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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